molecular formula C8H18Cl2N2OS B15317194 8-Imino-8lambda6-thia-1-azaspiro[4.5]decan-8-onedihydrochloride

8-Imino-8lambda6-thia-1-azaspiro[4.5]decan-8-onedihydrochloride

Cat. No.: B15317194
M. Wt: 261.21 g/mol
InChI Key: KSIJBZUIXVMWEJ-UHFFFAOYSA-N
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Description

8-Imino-8lambda6-thia-1-azaspiro[45]decan-8-onedihydrochloride is a complex organic compound characterized by its unique spirocyclic structureIts molecular formula is C8H18Cl2N2OS, and it has a molecular weight of 261.2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Imino-8lambda6-thia-1-azaspiro[4.5]decan-8-onedihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of a thia-azaspiro compound with an appropriate imine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The final product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Industrial methods also focus on minimizing waste and ensuring the safety of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Imino-8lambda6-thia-1-azaspiro[4.5]decan-8-onedihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of functional groups with nucleophiles .

Scientific Research Applications

8-Imino-8lambda6-thia-1-azaspiro[4.5]decan-8-onedihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-Imino-8lambda6-thia-1-azaspiro[4.5]decan-8-onedihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    tert-butyl 8-imino-8-oxo-8lambda6-thia-1-azaspiro[4.5]decane-1-carboxylate: This compound shares a similar spirocyclic structure but differs in its functional groups and overall reactivity.

    8-imino-8lambda6-thia-1-azaspiro[4.5]decan-8-one: Another related compound with similar core structure but different substituents.

Uniqueness

8-Imino-8lambda6-thia-1-azaspiro[4.5]decan-8-onedihydrochloride is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C8H18Cl2N2OS

Molecular Weight

261.21 g/mol

IUPAC Name

8-imino-8λ6-thia-1-azaspiro[4.5]decane 8-oxide;dihydrochloride

InChI

InChI=1S/C8H16N2OS.2ClH/c9-12(11)6-3-8(4-7-12)2-1-5-10-8;;/h9-10H,1-7H2;2*1H

InChI Key

KSIJBZUIXVMWEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCS(=N)(=O)CC2)NC1.Cl.Cl

Origin of Product

United States

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